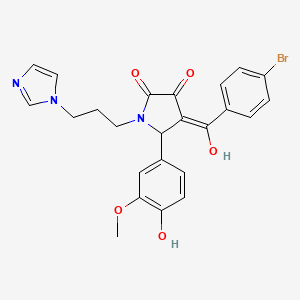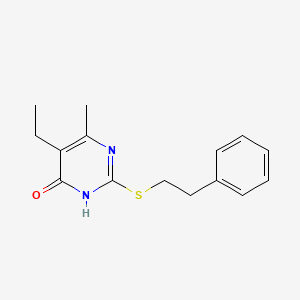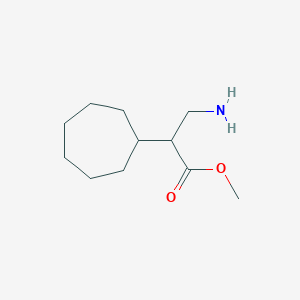
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anticancer drug.
作用机制
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which could have implications in the treatment of cardiovascular diseases. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been shown to reduce the severity of allergic airway inflammation in mice by inhibiting the activation of EGFR in airway epithelial cells.
实验室实验的优点和局限性
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, with minimal off-target effects. It is also relatively easy to synthesize and has good stability in vitro. However, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
未来方向
There are several future directions for research on 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. Another area of research is the investigation of the downstream signaling pathways activated by EGFR in cancer cells, with the goal of identifying new targets for therapeutic intervention. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one in vivo, with the goal of optimizing its potential as a therapeutic agent.
合成方法
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one can be synthesized through a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with ethyl 4-chloro-1-piperazinecarboxylate to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one.
科学研究应用
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been used to investigate the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/ERK pathways.
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-2-23-11-13-24(14-12-23)20-22-18-6-4-3-5-17(18)19(26)25(20)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPQRIXJIJKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)